molecular formula C32H52O2 B1260269 Dihydroagnosterol acetate

Dihydroagnosterol acetate

Cat. No.: B1260269
M. Wt: 468.8 g/mol
InChI Key: FGNFBQUIVUFRIF-VBGFMNGASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroagnosterol acetate is a sterol derivative involved in cholesterol biosynthesis pathways, particularly in mammalian systems such as rat liver . Structurally, it is characterized by a tetracyclic lanostane skeleton with specific methyl groups at C-4 and C-4', a double bond at the C-7 and C-9 positions, and an acetylated hydroxyl group at C-3 . This compound is biosynthetically derived from dihydroagnosterol (I) via acetylation and serves as an intermediate in the conversion of 4,4'-dimethylcholesta-7,9-dienol (II) to cholesterol (VIII) through sequential demethylation and isomerization steps .

This compound has been identified in plant extracts, such as Alstoniascholaris and Alstoniaspectabilis, where it coexists with other sterols like campesterol and lupenyl acetate . Its role in cholesterol metabolism highlights its biochemical significance, particularly in understanding enzyme specificity in sterol biosynthesis .

Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h13,16,21-22,24,27-28H,10-12,14-15,17-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1

InChI Key

FGNFBQUIVUFRIF-VBGFMNGASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Synonyms

dihydroagnosterol
dihydroagnosterol acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural Features of Dihydroagnosterol Acetate and Analogues
Compound Molecular Formula Key Functional Groups Methylation Pattern Double Bonds Reference
This compound C₃₂H₅₂O₂ 3β-acetoxy, 4,4'-dimethyl 4,4'-dimethyl C-7, C-9
Cholesta-7,9-dienyl acetate C₂₉H₄₄O₂ 3β-acetoxy No methyl groups C-7, C-9
4,4'-Dimethylcholesta-7,9-dienyl acetate C₃₁H₅₀O₂ 3β-acetoxy, 4,4'-dimethyl 4,4'-dimethyl C-7, C-9
Lanosterol acetate C₃₂H₅₂O₂ 3β-acetoxy, 8,9-epoxide 4,4',14α-trimethyl C-8, C-24
Campesterol acetate C₂₉H₄₈O₂ 3β-acetoxy, 24-methyl 24-methyl C-5
Key Observations:

Methylation Differences: this compound shares the 4,4'-dimethyl pattern with 4,4'-dimethylcholesta-7,9-dienyl acetate but lacks the 14α-methyl group present in lanosterol acetate .

Double Bond Positioning: Unlike campesterol acetate (C-5 double bond), this compound retains the Δ⁷,⁹ configuration, which is critical for its role in cholesterol biosynthesis .

Enzymatic and Metabolic Differences

Table 2: Enzyme Interactions and Metabolic Pathways
Compound Key Enzymes Involved Metabolic Pathway Step Yield/Conversion Efficiency Reference
This compound A⁷’⁹-A⁸”¹⁴ isomerase, C-4 demethylases Sequential C-4 demethylation to cholesta-7,9-dienol ~6% yield of cholesta-7,9-dienol (VII)
4,4'-Dimethylcholesta-7,9-dienyl acetate Broad-specificity C-4 demethylases Demethylation to monomethyl intermediates Not quantified
Lanosterol acetate Cytochrome P450 enzymes Conversion to zymosterol via 14α-demethylation Dominant pathway in mammals
Key Observations:

Enzyme Specificity: The A⁷’⁹-A⁸”¹⁴ isomerase uniquely acts on this compound under aerobic conditions, distinguishing it from lanosterol acetate, which requires cytochrome P450 enzymes .

Demethylation Sequence: this compound undergoes sequential C-4 demethylation (first 4α-methyl as CO₂, then 4'-methyl), unlike lanosterol, which undergoes 14α-demethylation first .

Spectral and Physical Property Comparisons

Table 3: Analytical Data for this compound and Analogues
Compound Melting Point (°C) Mass Spectral Peaks (m/z) UV Absorption (λmax) Reference
This compound 167–169 454 (M⁺), 439 (M⁺–CH₃), 379 (base) 236, 243, 252 nm
4,4'-Dimethylcholesta-7,9-dienyl acetate 454 (M⁺), 394 (M⁺–CH₃CO₂) 243 nm
Cholesta-7,9-dienyl acetate 426 (M⁺–18) Not reported
Key Observations:

Mass Spectral Fragmentation: this compound and 4,4'-dimethylcholesta-7,9-dienyl acetate share a base peak at m/z 379, indicating similar fragmentation pathways due to shared methylation patterns .

UV Absorption: The λmax at 243 nm in this compound correlates with the Δ⁷,⁹ diene system, a feature absent in monounsaturated sterols like campesterol acetate .

Q & A

Q. What are the established laboratory methods for synthesizing dihydroagnosterol acetate and its intermediates?

this compound synthesis involves multi-step enzymatic and chemical processes. A validated approach includes:

  • Hydrogenation : Reducing 4,4'-dimethyl cholesta-5,7-dienol to 4,4'-dimethyl cholesta-7-enol using Raney nickel and hydrogen .
  • Diene formation : Treating intermediates with mercuric acetate to introduce double bonds (e.g., 7,9-diene structure) .
  • Isotopic labeling : Incorporating tritium (³H) via base-catalyzed exchange in methanolic KOH/³H₂O for tracking metabolic pathways .
  • Acetylation : Purifying products via thin-layer chromatography (TLC) on silica gel with silver nitrate to confirm structural integrity .

Q. What analytical techniques are critical for validating the purity and structural identity of this compound?

Key methodologies include:

  • Thin-layer chromatography (TLC) : Using silica gel/10% silver nitrate to separate sterol acetates and identify intermediates .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyzing acetylated derivatives for molecular ions (e.g., m/z 454 [M⁺] for 4,4'-dimethyl cholesta-7,9-dienyl acetate) and fragmentation patterns .
  • UV spectroscopy : Detecting conjugated dienes (e.g., λmax 243 nm for 7,9-diene systems) .
  • Radioactivity tracking : Measuring ³H incorporation during metabolic studies to quantify conversion rates .

Advanced Research Questions

Q. How can researchers address experimental challenges in tracking this compound metabolism in cholesterol biosynthesis?

Challenges include low intermediate stability and enzyme specificity. Mitigation strategies involve:

  • Aerobic vs. anaerobic conditions : Aerobic rat liver homogenates accumulate 7,9-dienol intermediates, while anaerobic systems halt metabolism, enabling isolation of reactive species .
  • Isotopic tracing : Using ³H-labeled this compound to monitor conversion into cholesterol via scintillation counting .
  • Enzyme inhibition : Applying sterol biosynthesis inhibitors (e.g., triparanol) to block specific steps (e.g., C4-demethylation) and identify pathway bottlenecks .
  • Crystallization validation : Recrystallizing suspected intermediates with non-radioactive carriers to confirm radiochemical purity (>95%) .

Q. How do contradictory findings about enzymatic specificity in this compound metabolism inform mechanistic hypotheses?

Discrepancies in conversion rates (e.g., 11% for dihydroagnosterol vs. 14% for 4,4'-dimethyl cholesta-7,9-dienol) suggest:

  • Broad enzyme specificity : Cholesterol biosynthesis enzymes (e.g., C4-demethylase) may act on multiple substrates, requiring competitive binding assays to assess affinity .
  • Intermediate stability : 7,9-dienol derivatives accumulate under aerobic conditions but degrade in anaerobic systems, necessitating controlled O₂ levels during incubations .
  • Alternative pathways : Non-canonical routes (e.g., via 4-methyl cholesta-7,9-dienol) may contribute to cholesterol synthesis, validated through mutant cell lines lacking specific enzymes .

Q. What methodological approaches are recommended for resolving conflicting data on this compound’s bioactivity?

For antiplasmodial or anabolic activity studies:

  • Dose-response assays : Testing across concentrations (e.g., 0.1–100 µM) to establish EC₅₀ values and rule out non-specific cytotoxicity .
  • Comparative metabolomics : Profiling lipid fractions in treated vs. control systems (e.g., liver homogenates) to identify downstream metabolites .
  • Structural analogs : Synthesizing methylated or fluorinated derivatives to correlate functional groups with bioactivity .

Methodological Best Practices

  • Controls : Include unlabeled sterols and heat-inactivated enzymes to distinguish enzymatic vs. non-enzymatic reactions .
  • Data interpretation : Use mass spectral libraries (e.g., NIST) and retention indices to differentiate isomeric sterols .
  • Reproducibility : Replicate incubations ≥3 times and report mean ± SEM for conversion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.